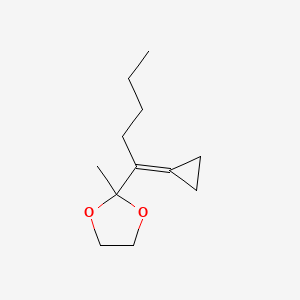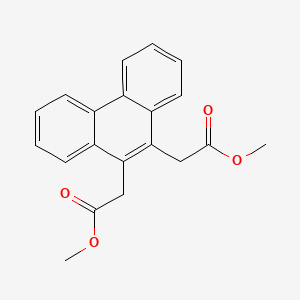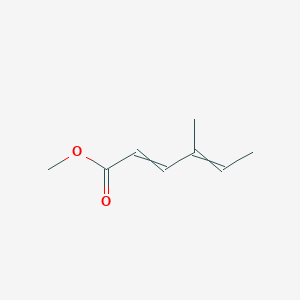
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. This compound is often used in research due to its fluorescent properties, making it valuable in biological and chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine typically involves the reaction of diethylamine with a benzoxadiazole derivative. The process begins with the nitration of benzoxadiazole to introduce the nitro group. This is followed by the alkylation of the nitrobenzoxadiazole with diethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Applications De Recherche Scientifique
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its ability to fluoresce under specific conditions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and other analytical devices.
Mécanisme D'action
The mechanism of action of N1,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the benzoxadiazole ring, which can absorb and emit light at specific wavelengths. This makes it useful in imaging and diagnostic applications. Additionally, the nitro group can participate in redox reactions, influencing the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose): A fluorescent glucose analog used in cellular uptake studies.
NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol): A compound known for its ability to inhibit glutathione S-transferases and induce apoptosis in tumor cells.
Uniqueness
N~1~,N~1~-Diethyl-N~3~-(7-nitro-2,1,3-benzoxadiazol-4-yl)propane-1,3-diamine is unique due to its specific structural features, such as the diethylamine group and the benzoxadiazole ring. These features contribute to its distinct fluorescent properties and make it valuable in a wide range of applications, from analytical chemistry to biomedical research.
Propriétés
Numéro CAS |
65427-79-4 |
|---|---|
Formule moléculaire |
C13H19N5O3 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(4-nitro-2,1,3-benzoxadiazol-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H19N5O3/c1-3-17(4-2)9-5-8-14-10-6-7-11(18(19)20)13-12(10)15-21-16-13/h6-7,14H,3-5,8-9H2,1-2H3 |
Clé InChI |
SPVLCDNNSLALMI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)

![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)
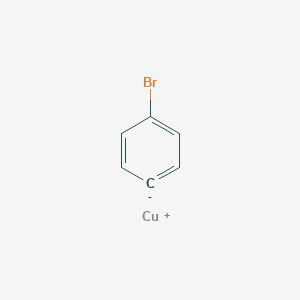
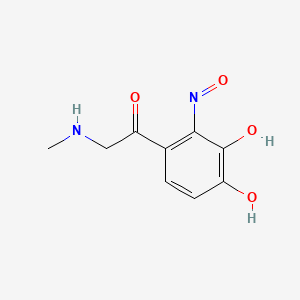
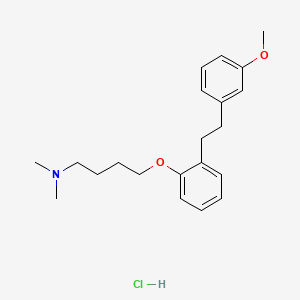

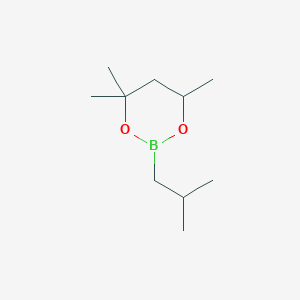

![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
